molecular formula C10H10F3NO B13487126 N-(3,3,3-trifluoropropyl)benzamide

N-(3,3,3-trifluoropropyl)benzamide

Cat. No.: B13487126
M. Wt: 217.19 g/mol
InChI Key: HGTGCLBXLPLRNB-UHFFFAOYSA-N
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Description

N-(3,3,3-trifluoropropyl)benzamide: is an organic compound with the molecular formula C10H10F3NO It is characterized by the presence of a benzamide group attached to a 3,3,3-trifluoropropyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,3,3-trifluoropropyl)benzamide typically involves the reaction of benzoyl chloride with 3,3,3-trifluoropropylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Solvent: Dichloromethane or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures.

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(3,3,3-trifluoropropyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The trifluoropropyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a suitable catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(3,3,3-trifluoropropyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3,3,3-trifluoropropyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoropropyl group can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

  • N-(3,3,3-trifluoropropyl)aniline
  • N-(3,3,3-trifluoropropyl)phenylacetamide
  • N-(3,3,3-trifluoropropyl)benzenesulfonamide

Comparison: N-(3,3,3-trifluoropropyl)benzamide is unique due to its benzamide group, which imparts specific chemical properties and reactivity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H10F3NO

Molecular Weight

217.19 g/mol

IUPAC Name

N-(3,3,3-trifluoropropyl)benzamide

InChI

InChI=1S/C10H10F3NO/c11-10(12,13)6-7-14-9(15)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,14,15)

InChI Key

HGTGCLBXLPLRNB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCC(F)(F)F

Origin of Product

United States

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